Superior σ₁ Receptor Affinity Driven by 1-Benzyl-2-methyl Substitution
The 1-benzyl-2-methyl substitution pattern on the 1,4-diazepane scaffold is a critical driver of high σ₁ receptor affinity. In a systematic SAR study, compounds bearing a methyl group at the 2-position and a (substituted) benzyl group at the 1-position consistently exhibited the highest σ₁ affinity compared to other substitution patterns [1]. A derivative of 1-benzyl-2-methyl-1,4-diazepane, (2S)-1-benzyl-4-(4-methoxybenzyl)-2-methyl-1,4-diazepane ((S)-28b), demonstrated a picomolar Ki(σ₁) of 0.86 nM [1]. This affinity is superior to that of many other σ₁ ligands, including the 1,4-dibenzyl-1,4-diazepane derivative 4a (Ki = 7.4 nM) [2] and the 1,4-disubstituted piperazine derivative 3a (Ki = 38 nM) [2], representing a >8-fold and >44-fold improvement in affinity, respectively.
| Evidence Dimension | Binding Affinity (Ki) for σ₁ Receptor |
|---|---|
| Target Compound Data | Ki = 0.86 nM (for (S)-28b derivative) |
| Comparator Or Baseline | 1,4-Dibenzyl-1,4-diazepane (4a): Ki = 7.4 nM; 1,4-Disubstituted piperazine (3a): Ki = 38 nM |
| Quantified Difference | >8-fold improvement over 1,4-dibenzyl-1,4-diazepane; >44-fold improvement over 1,4-disubstituted piperazine |
| Conditions | Receptor binding assay using [³H]-pentazocine as radioligand [1][2] |
Why This Matters
The sub-nanomolar σ₁ affinity conferred by the 1-benzyl-2-methyl core makes CAS 67744-47-2 an essential starting material for developing high-potency σ₁ receptor ligands for CNS disorders.
- [1] Fanter L, Müller C, Schepmann D, Wünsch B. Chiral-pool synthesis of 1,2,4-trisubstituted 1,4-diazepanes as novel σ1 receptor ligands. Bioorg Med Chem. 2017;25(17):4778-4799. View Source
- [2] Bedürftig S, Wünsch B. 1,4-Diazepanes derived from (S)-serine – Homopiperazines with improved σ1 (sigma) receptor affinity and selectivity. Eur J Med Chem. 2008;43(4):714-727. View Source
